[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Overview
Description
[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid is a complex organic compound that features a combination of furan, piperidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan derivative, followed by the formation of the piperidine and piperazine rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine and piperazine rings can be reduced to their corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperidine ring can produce piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, this compound can be used to study the interactions between different molecular targets. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms .
Medicine
Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the creation of materials with tailored characteristics .
Mechanism of Action
The mechanism of action of [1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions, while the piperidine and piperazine rings can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Methylfuran-2-yl)methanol: A simpler furan derivative with similar functional groups.
(E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: Another compound with a furan ring and additional functional groups.
Uniqueness
What sets [1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone apart is its combination of three distinct moieties: furan, piperidine, and piperazine. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2.C2H2O4/c1-18-7-8-21(27-18)17-23-11-9-19(10-12-23)22(26)25-15-13-24(14-16-25)20-5-3-2-4-6-20;3-1(4)2(5)6/h2-8,19H,9-17H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUAASMGDYWXAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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